Lasmiditan succinate

説明

- 予防治療とは異なり、ラスミジタンは偏頭痛発作の開始後に 症状を軽減するために服用します。

- 一般的な副作用には、眠気、めまい、疲労、しびれ などがあります .

ラスミジタン: , ブランド名で販売されているのは、主に成人の に使用される医薬品です。偏頭痛 (感覚現象または視覚障害) に効果があります。

製造方法

合成経路: ラスミジタンはさまざまな経路で合成できます。一般的な方法の1つは、 と の反応を含みます。

反応条件: 反応は通常、 で行われ、適切な触媒を使用します。

工業生産: 工業規模の製造方法は、反応条件の最適化、精製、および経口投与のための製剤化を含みます。

作用機序

- ラスミジタンは、5-HT1Fセロトニン受容体 におけるアゴニスト として作用します。この受容体に結合することにより、神経伝達物質の放出を調節し、三叉神経の活性化を抑制 します。

- 化合物の効果は、中枢神経系への浸透 によって媒介されます。

生化学分析

Biochemical Properties

Lasmiditan succinate plays a crucial role in biochemical reactions by selectively binding to serotonin 1F receptors. This interaction inhibits the release of neuropeptides such as calcitonin gene-related peptide (CGRP) and neurotransmitters like glutamate. The compound’s high selectivity for serotonin 1F receptors ensures minimal interaction with other receptor types, reducing the risk of adverse effects .

Cellular Effects

This compound influences various cellular processes, particularly in neurons. By binding to serotonin 1F receptors on trigeminal ganglion neurons, it inhibits the release of CGRP and glutamate, thereby reducing neuronal sensitization and pain transmission. This action helps alleviate migraine symptoms without causing vasoconstriction .

Molecular Mechanism

At the molecular level, this compound exerts its effects by acting as a highly selective agonist for serotonin 1F receptors. This binding inhibits the release of CGRP and glutamate, preventing neuronal sensitization and pain transmission. The compound’s ability to cross the blood-brain barrier allows it to act on both peripheral and central nervous system sites .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound has a relatively quick onset of action, making it effective for acute migraine treatment. Long-term studies have shown that this compound maintains its efficacy and safety profile over extended periods, with minimal degradation and stable cellular function .

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of this compound vary with different dosages. At therapeutic doses, the compound effectively alleviates migraine symptoms without causing significant adverse effects. At higher doses, some toxic effects, such as dizziness and somnolence, have been observed .

Metabolic Pathways

This compound is primarily metabolized through non-CYP enzymes, with ketone reduction being the main pathway. The specific enzymes involved in its metabolism have not been fully elucidated, but it is known that monoamine oxidase and cytochrome P450 enzymes are not involved .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve its ability to cross the blood-brain barrier. The compound’s lipophilic nature facilitates its distribution to both peripheral and central nervous system sites. It is primarily eliminated through ketone reduction metabolism, with minor renal involvement .

Subcellular Localization

This compound is localized primarily in the trigeminal ganglion neurons, where it binds to serotonin 1F receptors. This localization is crucial for its function in inhibiting the release of CGRP and glutamate, thereby reducing neuronal sensitization and pain transmission during migraine attacks .

準備方法

Synthetic Routes: Lasmiditan can be synthesized through various routes. One common method involves the with .

Reaction Conditions: The reaction typically occurs under , with the use of suitable catalysts.

Industrial Production: Industrial-scale production methods involve optimization of reaction conditions, purification, and formulation for oral administration.

化学反応の分析

反応: ラスミジタンは、 など、さまざまな化学反応を起こします。

一般的な試薬と条件:

主要な生成物: 主要な生成物は、特定の反応と条件によって異なります。

科学的研究の応用

化学: ラスミジタンの化学的特性により、 とそのリガンドの研究に役立ちます。

生物学: 研究者は、神経経路と神経伝達物質の放出への影響を探求しています。

産業: 製薬会社は、新規薬物の開発におけるその使用を調査しています。

類似化合物との比較

- ラスミジタンは、5-HT1F受容体に対する選択性 によって際立っています。

類似化合物:

特性

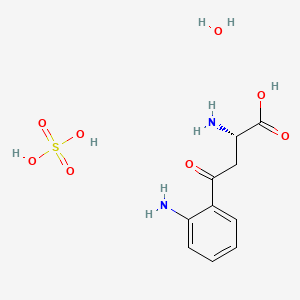

IUPAC Name |

butanedioic acid;2,4,6-trifluoro-N-[6-(1-methylpiperidine-4-carbonyl)pyridin-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C19H18F3N3O2.C4H6O4/c2*1-25-7-5-11(6-8-25)18(26)15-3-2-4-16(23-15)24-19(27)17-13(21)9-12(20)10-14(17)22;5-3(6)1-2-4(7)8/h2*2-4,9-11H,5-8H2,1H3,(H,23,24,27);1-2H2,(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSOIHUHNGPOCTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C(=O)C2=NC(=CC=C2)NC(=O)C3=C(C=C(C=C3F)F)F.CN1CCC(CC1)C(=O)C2=NC(=CC=C2)NC(=O)C3=C(C=C(C=C3F)F)F.C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H42F6N6O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10195991 | |

| Record name | Lasmiditan succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

872.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439239-92-6 | |

| Record name | Lasmiditan succinate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0439239926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lasmiditan succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LASMIDITAN SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W64YBJ346B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methanone, (4-[1,1'-biphenyl]-4-yl-1H-1,2,3-triazol-1-yl)[2-(phenylMethyl)-1-piperidinyl]-](/img/structure/B608393.png)

![Methanone, [4-(2'-Methoxy[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl][2-(phenylMethyl)-1-piperidinyl]-](/img/structure/B608394.png)

![Methyl 3-Chloro-2-(2-{1-[(5-Chlorofuran-2-Yl)methyl]-1h-Imidazol-2-Yl}ethyl)-4,6-Dihydroxybenzoate](/img/structure/B608398.png)